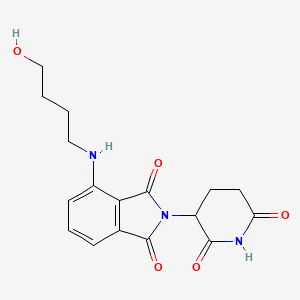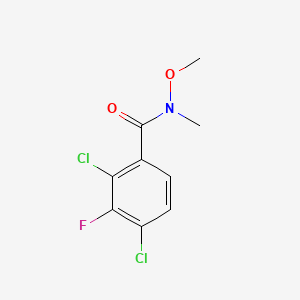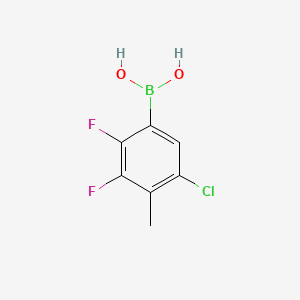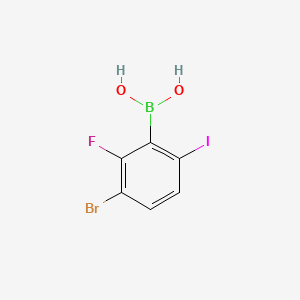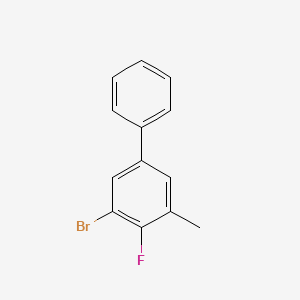
3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It is valuable in the development of new materials, such as liquid crystals and polymers .
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated biphenyls with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, halogenated biphenyls are being investigated for their anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups. The bromine and fluorine atoms can participate in halogen bonding, which affects the compound’s interactions with other molecules.
In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Bromo-4’-fluoro-1,1’-biphenyl
- 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl
- 4-Fluoro-4’-methyl-1,1’-biphenyl
Comparison: Compared to similar compounds, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl has a unique substitution pattern that influences its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for studying halogen interactions. Additionally, the methyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C13H10BrF |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(8-12(14)13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
HVXZKFBBJZWNNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



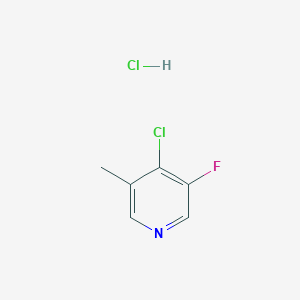

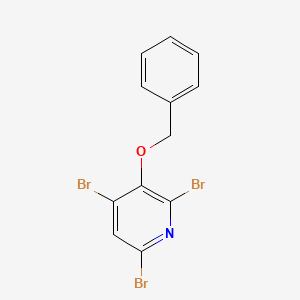
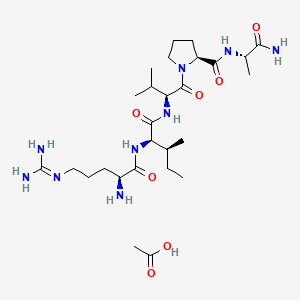
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

